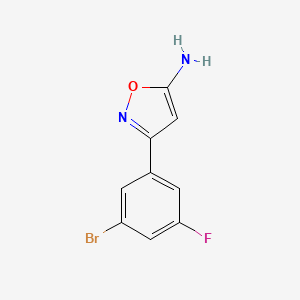

3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6BrFN2O |

|---|---|

Molecular Weight |

257.06 g/mol |

IUPAC Name |

3-(3-bromo-5-fluorophenyl)-1,2-oxazol-5-amine |

InChI |

InChI=1S/C9H6BrFN2O/c10-6-1-5(2-7(11)3-6)8-4-9(12)14-13-8/h1-4H,12H2 |

InChI Key |

MMCMUNRSWHDJNC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)C2=NOC(=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection is across the isoxazole (B147169) ring, suggesting two main synthetic strategies.

One common approach involves the formation of the C3-C4 and N-O bonds, often through a [3+2] cycloaddition reaction. This retrosynthetic step leads to a nitrile oxide precursor, specifically 3-bromo-5-fluorobenzonitrile (B1333829) oxide, and an enamine or a related synthon for the 5-amino group.

An alternative disconnection breaks the C4-C5 and O-N bonds, pointing towards a condensation reaction. This pathway suggests a β-keto nitrile or a related 1,3-dicarbonyl equivalent and hydroxylamine (B1172632) as the key starting materials. The 3-bromo-5-fluorophenyl group would be incorporated into the β-keto nitrile precursor.

Classical and Contemporary Approaches to Isoxazole Ring Formation

The formation of the isoxazole ring is a cornerstone of synthetic organic chemistry, with numerous methods developed over the years. These can be broadly categorized into cycloaddition reactions and condensation reactions.

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes or their synthetic equivalents is a powerful and widely used method for constructing the isoxazole ring. nih.govchem-station.comresearchgate.net This reaction is highly efficient and often proceeds with high regioselectivity.

A common method for generating nitrile oxides in situ is through the dehydrohalogenation of hydroxyimoyl halides. nih.gov This approach involves the reaction of an aldoxime with a halogenating agent to form the corresponding hydroxyimoyl halide, which is then treated with a base to generate the nitrile oxide. The nitrile oxide subsequently undergoes a cycloaddition reaction with a suitable dipolarophile, such as an alkyne, to yield the isoxazole. nih.govnih.gov

For the synthesis of this compound, this would involve the reaction of 3-bromo-5-fluorobenzaldehyde (B68483) oxime with a halogenating agent, followed by base-induced cycloaddition with a protected amino-alkyne or a synthetic equivalent. The choice of base and reaction conditions is crucial for controlling the regioselectivity of the cycloaddition. nih.gov

Nitrile oxides can be generated from various precursors, with aldoximes being the most common. organic-chemistry.orgacs.org Oxidation of aldoximes using reagents such as tert-butyl hypoiodite (t-BuOI) or hypervalent iodine compounds provides a mild and efficient way to generate nitrile oxides for subsequent cycloaddition reactions. organic-chemistry.orgacs.orgrsc.org The reactivity of the nitrile oxide is influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing bromine and fluorine atoms on the phenyl ring of the target molecule would be expected to increase the reactivity of the corresponding nitrile oxide.

The cycloaddition of nitrile oxides with α-cyanoenamines offers a regioselective route to 5-aminoisoxazoles. nih.govnih.gov In this reaction, the intermediate isoxazoline (B3343090) spontaneously eliminates hydrogen cyanide to afford the aromatic isoxazole. nih.gov

An alternative and classical approach to isoxazole synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine or its derivatives. youtube.com This method is particularly useful for the synthesis of 3,5-disubstituted isoxazoles. misuratau.edu.ly

The reaction of β-keto vinyl ethers with hydroxylamine hydrochloride can also yield isoxazoles. researchgate.net Similarly, α,β-unsaturated ketones can react with hydroxylamine to form isoxazolines, which can then be oxidized to isoxazoles. researchgate.netscispace.com The reaction of chalcones with hydroxylamine hydrochloride in the presence of a base is a well-established method for the synthesis of 3,5-diaryl-isoxazoles. nih.govnih.govicm.edu.pl

For the synthesis of the target compound, this would entail the preparation of a β-keto nitrile containing the 3-bromo-5-fluorophenyl group, followed by cyclization with hydroxylamine.

| Reaction Type | Starting Materials | Key Intermediates | Products |

| 1,3-Dipolar Cycloaddition | Aldoxime, Alkyne/Enamine | Nitrile Oxide, Isoxazoline | Isoxazole |

| Condensation | 1,3-Dicarbonyl, Hydroxylamine | Oxime | Isoxazole |

| Condensation | α,β-Unsaturated Ketone, Hydroxylamine | Isoxazoline | Isoxazole |

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods, and isoxazole synthesis is no exception. niist.res.inresearchgate.net Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. eurekaselect.com

Several green approaches have been applied to isoxazole synthesis, including:

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating. researchgate.neteurekaselect.com

Ultrasound-assisted synthesis: Sonochemistry has been shown to be an effective method for promoting isoxazole synthesis, often leading to shorter reaction times and higher yields. mdpi.compreprints.org

Solvent-free reactions: Conducting reactions in the absence of a solvent, for example using ball-milling, minimizes the use of volatile organic compounds. nih.govresearchgate.net

Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids is a key aspect of green chemistry. nih.govnih.govsemnan.ac.ir

Catalysis: The use of recyclable catalysts can improve the efficiency and sustainability of synthetic processes. nih.gov

These green methodologies offer promising alternatives for the synthesis of this compound, potentially leading to more sustainable and efficient manufacturing processes. rsc.org

| Green Chemistry Approach | Advantages | Example Application in Isoxazole Synthesis |

| Microwave Irradiation | Reduced reaction times, improved yields | Synthesis of isoxazole derivatives from chalcones. researchgate.neteurekaselect.com |

| Ultrasound Irradiation | Shorter reaction times, higher yields, milder conditions | One-pot synthesis of 3,5-disubstituted isoxazoles. mdpi.compreprints.org |

| Solvent-free Conditions | Reduced waste, minimized use of volatile organic compounds | Mechanochemical 1,3-dipolar cycloaddition. nih.govresearchgate.net |

| Green Solvents (e.g., Water) | Reduced environmental impact, improved safety | Condensation of hydroxylamine with β-dicarbonyls. nih.govnih.govsemnan.ac.ir |

1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis

Strategies for Introducing Bromo and Fluoro Phenyl Substituents

The incorporation of the 3-bromo-5-fluorophenyl moiety onto the isoxazole core is a critical step in the synthesis. This can be achieved primarily by utilizing starting materials that already contain the desired substituted aromatic ring.

Pre-functionalized Building Blocks

The most direct and common strategy for synthesizing this compound involves the use of pre-functionalized building blocks. This approach ensures that the bromo and fluoro substituents are correctly positioned from the outset, avoiding potentially low-yielding or non-selective halogenation steps later in the synthesis.

One major pathway to 5-aminoisoxazoles is the reaction of a β-ketonitrile with hydroxylamine. In this context, the key starting material would be 3-(3-bromo-5-fluorophenyl)-3-oxopropanenitrile . This intermediate already contains the required substituted phenyl group. The synthesis proceeds by reacting this β-ketonitrile with hydroxylamine, where the reaction conditions, such as pH and temperature, are crucial for directing the regioselectivity of the cyclization to favor the desired 5-amino product.

Another widely used method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. To apply this to the target molecule, a pre-functionalized building block such as 3-bromo-5-fluorobenzaldehyde oxime would be required. This oxime can be converted in situ to the corresponding 3-bromo-5-fluorophenyl nitrile oxide . This reactive dipole then undergoes a cycloaddition reaction. For the synthesis of a 5-aminoisoxazole, the alkyne partner would need to be a propiolonitrile equivalent or a protected cyanoacetylene.

Post-Cyclization Functionalization Approaches

While less common for this specific substitution pattern, post-cyclization functionalization involves forming the isoxazole ring with a simpler phenyl group and subsequently introducing the bromine and fluorine atoms. This approach can be challenging due to issues with regioselectivity and the potential for the isoxazole ring to undergo undesired side reactions.

Synthetic Route Optimization and Efficiency Studies

Optimizing the synthesis of isoxazoles involves refining catalytic systems, solvents, and other reaction conditions to maximize yield, purity, and efficiency while minimizing reaction times and environmental impact.

Catalytic Systems in Isoxazole Synthesis

Catalysis plays a pivotal role in modern isoxazole synthesis, particularly in [3+2] cycloaddition reactions.

Copper Catalysis : Copper(I) catalysts are widely used to promote the regioselective cycloaddition of terminal alkynes and in situ-generated nitrile oxides, typically yielding 3,5-disubstituted isoxazoles. This method is highly reliable and tolerates a wide variety of functional groups. The reaction is believed to proceed through a stepwise mechanism involving a copper acetylide intermediate. One-pot procedures where an aldehyde is converted to an aldoxime and then to a nitrile oxide, which reacts with an alkyne in the presence of a copper(I) catalyst, are particularly efficient. Heterogeneous copper catalysts, such as Cu/graphene/clay nanohybrids, have also been developed to facilitate easier separation and catalyst recycling.

Ruthenium Catalysis : Ruthenium catalysts are known to favor the formation of the alternate regioisomer, 3,4-disubstituted isoxazoles, from alkynes and nitrile oxides. However, ruthenium complexes like [RuCl₂(p-cymene)]₂ have also been employed in the rearrangement of substituted isoxazol-5(4H)-ones and in C-H activation/cyclization reactions to form fused isoxazole systems. While perhaps less directly applicable to the primary synthesis of 3-aryl-5-aminoisoxazoles via cycloaddition, these catalytic systems highlight the diverse role of transition metals in isoxazole chemistry.

Gold and Palladium Catalysis : Gold catalysts, such as AuCl₃, have been shown to effectively catalyze the cycloisomerization of α,β-acetylenic oximes to form isoxazoles. Palladium catalysts have been used in multi-component reactions to couple an alkyne, hydroxylamine, carbon monoxide, and an aryl iodide, providing another route to substituted isoxazoles.

Below is a table summarizing common catalytic systems for isoxazole synthesis.

| Catalyst Type | Typical Reaction | Key Advantages | Common Products |

| Copper(I) | [3+2] Cycloaddition of alkynes and nitrile oxides | High regioselectivity, mild conditions, broad functional group tolerance, one-pot procedures available. | 3,5-Disubstituted isoxazoles. |

| Ruthenium(II) | [3+2] Cycloaddition of alkynes and nitrile oxides; C-H activation | High regioselectivity for alternative isomers, useful in complex rearrangements. | 3,4-Disubstituted isoxazoles. |

| Gold(III) | Cycloisomerization of α,β-acetylenic oximes | Efficient cyclization under moderate conditions. | Substituted isoxazoles. |

| Palladium(0/II) | Multi-component coupling reactions | Construction of complex isoxazoles from simple starting materials. | Substituted isoxazoles. |

Solvent Effects and Reaction Conditions

The choice of solvent and reaction conditions (temperature, pH, base) significantly influences the outcome of isoxazole synthesis.

In the synthesis of amino-isoxazoles from β-ketonitriles, pH and temperature are key factors in determining regioselectivity. For the synthesis of 5-aminoisoxazoles, conditions of pH > 8 and elevated temperatures (e.g., 100 °C) are often favored, as hydroxylamine preferentially attacks the ketone functionality under these conditions. In contrast, neutral to slightly acidic conditions (pH 7–8) and lower temperatures (≤45 °C) tend to favor the formation of 3-aminoisoxazoles.

For cycloaddition reactions, a range of solvents can be used, including mixtures of water and organic solvents like THF, which can be beneficial from a green chemistry perspective. The use of bases like sodium bicarbonate (NaHCO₃) is common for the in situ generation of nitrile oxides from hydroximoyl chlorides. Some modern approaches utilize environmentally benign solvents like water or deep eutectic solvents, or even solvent-free conditions under microwave irradiation, to improve the environmental footprint of the synthesis. The use of ultrasound irradiation has also been shown to accelerate reaction rates and improve yields.

Scale-Up Considerations for Laboratory to Research Scale

Transitioning the synthesis of this compound from a small laboratory scale to a larger research scale (gram-scale or more) requires careful consideration of several factors.

Reagent Availability and Cost : The cost and commercial availability of key starting materials, such as 3-bromo-5-fluorobenzaldehyde or other pre-functionalized building blocks, are primary considerations.

Safety : The handling of potentially hazardous reagents is a critical safety concern. For example, methods that generate unstable intermediates like nitrile oxides in situ are generally preferred over methods that require their isolation.

Reaction Conditions : Conditions that require very high temperatures, high pressures, or cryogenic temperatures can be difficult and costly to implement on a larger scale. Reactions that proceed efficiently at or near room temperature are ideal.

Work-up and Purification : The ease of product isolation and purification is crucial. One-pot reactions that minimize intermediate isolation steps are often more efficient for scale-up. Purification by crystallization is generally more scalable and cost-effective than chromatographic purification.

The development of robust, scalable synthetic routes is essential for producing the quantities of material needed for further research and development.

Advanced Chemical Transformations and Derivatization

Reactivity of the Isoxazole (B147169) Ring System in 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which imparts a unique electronic character that dictates its reactivity. nih.gov While often considered an aromatic system, it possesses distinct sites susceptible to both electrophilic and nucleophilic attack, as well as pathways leading to ring cleavage under specific conditions.

The isoxazole nucleus of the title compound exhibits a defined pattern of reactivity. The C4 position, flanked by the nitrogen and oxygen heteroatoms, is the most electron-rich position of the ring and is thus the primary site for electrophilic substitution. Studies on analogous 3,5-disubstituted isoxazoles have demonstrated that direct fluorination can be achieved at the C4 position using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. academie-sciences.fracademie-sciences.fr This late-stage functionalization allows for the introduction of a fluorine atom, a modification of significant interest in medicinal chemistry. academie-sciences.fr

Conversely, the isoxazole ring is generally considered electron-deficient, which would typically make it susceptible to nucleophilic attack. However, in this compound, the presence of the electron-donating amine group at the C5 position increases the electron density of the ring system. This electronic contribution deactivates the ring towards nucleophilic attack compared to isoxazoles bearing electron-withdrawing groups. Nucleophilic addition of hydroxylamine (B1172632) to allenic nitriles is a known method for synthesizing 5-aminoisoxazoles, highlighting the reactivity of the precursors rather than the product's susceptibility to further nucleophilic attack on the ring. rsc.org

Despite its relative stability, the isoxazole ring can undergo cleavage reactions, which are often initiated by an attack on the ring. The weak N-O bond is the most labile part of the heterocycle. A notable mechanism for ring opening involves an initial electrophilic attack, for instance, by a fluorinating agent. Treatment of C4-substituted isoxazoles with an electrophilic fluorinating agent like Selectfluor® can lead to fluorination followed by deprotonation and subsequent N-O bond cleavage, resulting in the formation of a tertiary fluorinated carbonyl compound. researchgate.net This deconstructive fluorination pathway provides an efficient method for creating complex, acyclic fluorinated structures from a heterocyclic precursor. researchgate.net

Another potential pathway for ring cleavage involves base-promoted rearrangements. While not directly documented for this specific compound, related heterocyclic systems like isoxazolo[4,5-b]pyridines and benzo[d]isoxazoles are known to undergo ring-opening or rearrangement reactions under basic conditions, suggesting that the isoxazole ring in the title compound could be susceptible to similar transformations under specific basic or thermal stress. nih.gov

Reactivity of the Amine Group at Position 5

The primary amine at the C5 position is a versatile functional group with pronounced nucleophilic character. msu.edu It serves as a key site for a wide range of chemical transformations, allowing for the extension of the molecular framework and the introduction of diverse functionalities.

The nucleophilicity of the amine allows it to react readily with various electrophiles. For instance, in reactions analogous to those of 5-methylisoxazol-3-amine, it can undergo condensation with activated enol ethers. imist.ma Depending on the specific enol ether used, this can lead to the formation of isoxazolyl enamines or, through subsequent cyclization, fused heterocyclic systems like isoxazolopyrimidinones. imist.ma

Other standard transformations for primary amines are also applicable. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form stable amide derivatives.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines, though overalkylation to quaternary ammonium (B1175870) salts is a possibility. msu.edu

Diazotization: The amine can be converted to a diazonium salt using nitrous acid. While often unstable, these intermediates can potentially undergo subsequent substitution reactions (e.g., Sandmeyer-type reactions) to introduce a range of other functional groups, although the stability and reactivity of heteroaromatic diazonium salts can be complex.

| Reagent Class | Reaction Type | Product Functional Group | Reference |

|---|---|---|---|

| Acyl Halides / Anhydrides | Acylation | Amide | msu.edu |

| Sulfonyl Chlorides | Sulfonylation | Sulfonamide | msu.edu |

| Activated Enol Ethers | Condensation/Cyclization | Enamine / Pyrimidinone | imist.ma |

| Alkyl Halides | Alkylation | Secondary/Tertiary Amine | msu.edu |

| Nitrous Acid (NaNO₂) | Diazotization | Diazonium Salt (intermediate) | General Organic Chemistry |

Acylation, Alkylation, and Arylation Studies

The exocyclic amino group at the 5-position of the isoxazole ring is a key functional handle for derivatization through acylation, alkylation, and arylation reactions. As a substituted aromatic amine, its nucleophilicity allows for the formation of new carbon-nitrogen bonds, providing access to a wide array of amides, secondary and tertiary amines, and N-aryl compounds.

Acylation: The reaction of the 5-amino group with acylating agents such as acyl chlorides or anhydrides is a fundamental transformation used to produce N-acylated isoxazole derivatives. libretexts.org This nucleophilic addition-elimination reaction typically proceeds readily, often in the presence of a non-nucleophilic base to neutralize the acidic byproduct. libretexts.org While specific studies on this compound are not detailed in the available literature, the general reactivity of 5-aminoisoxazoles supports this transformation for the synthesis of various amides.

Table 1: Representative Acylation Reaction

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| This compound | Acetyl Chloride | Pyridine, 0°C to rt | N-(3-(3-Bromo-5-fluorophenyl)isoxazol-5-yl)acetamide |

| This compound | Benzoyl Chloride | Triethylamine, CH₂Cl₂ | N-(3-(3-Bromo-5-fluorophenyl)isoxazol-5-yl)benzamide |

Alkylation: N-alkylation of the 5-amino group can be achieved using various alkylating agents, most commonly alkyl halides. wikipedia.org The reaction leads to the formation of secondary or tertiary amines, though controlling the degree of alkylation can be a challenge as the product is often more nucleophilic than the starting material. wikipedia.org In related heterocyclic systems, N-alkylation is a key step in building more complex molecules. For instance, the nitrogen atom in isoxazolo[5,4-d]pyrimidin-4(5H)-one systems, which is derived from a 5-aminoisoxazole precursor, can be effectively alkylated using an alkyl halide in the presence of a strong base like sodium hydride (NaH). mdpi.com This demonstrates the feasibility of N-alkylation on this type of nitrogen center.

Table 2: Representative Alkylation Reaction

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| This compound | Methyl Iodide | K₂CO₃, Acetone | 3-(3-Bromo-5-fluorophenyl)-N-methylisoxazol-5-amine |

| This compound | Benzyl Bromide | NaH, DMF | N-Benzyl-3-(3-bromo-5-fluorophenyl)isoxazol-5-amine |

Arylation: The introduction of an aryl group onto the 5-amino position can be accomplished through modern cross-coupling methodologies. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful and versatile method for forming C-N bonds between amines and aryl halides. wikipedia.orglibretexts.org This reaction has a broad scope and is widely used for the synthesis of N-aryl amines. wikipedia.org Although a specific application of this reaction to this compound has not been reported, its utility in coupling various amines with aryl halides suggests it would be a viable method for synthesizing N-aryl derivatives.

Table 3: Representative Buchwald-Hartwig Arylation Reaction

| Amine | Aryl Halide | Conditions | Product |

|---|---|---|---|

| This compound | Iodobenzene | Pd Catalyst, Ligand, Base (e.g., NaOt-Bu), Toluene | N-(3-(3-Bromo-5-fluorophenyl)isoxazol-5-yl)aniline |

Formation of Condensed Heterocycles

The 5-aminoisoxazole scaffold is a valuable building block for the synthesis of fused heterocyclic systems, particularly isoxazolo[5,4-d]pyrimidines. These bicyclic structures are of significant interest in medicinal chemistry. mdpi.comsemanticscholar.orgacs.org The general strategy involves the construction of a pyrimidine (B1678525) ring onto the isoxazole core, utilizing the 5-amino group as a key nucleophilic site.

One common pathway begins with the synthesis of a 5-aminoisoxazole-4-carboxamide (B1610676) intermediate. This precursor can then undergo cyclization with various one-carbon synthons to form the fused pyrimidine ring. For example, refluxing the 5-aminoisoxazole-4-carboxamide with triethyl orthoformate in acetic anhydride (B1165640) yields the corresponding isoxazolo[5,4-d]pyrimidin-4(5H)-one. mdpi.com This product can be further functionalized, for instance, by N-alkylation at the pyrimidinone nitrogen. mdpi.com

Another approach involves the reaction of 5-aminoisoxazole-4-carboxamides with reagents like ethyl trifluoroacetate (B77799) in the presence of a base such as sodium ethanolate (B101781) to construct a trifluoromethyl-substituted pyrimidinol ring, which can be subsequently converted to a chloro derivative for further substitution. semanticscholar.orgacs.org These methods highlight the utility of the 5-aminoisoxazole moiety in preparing complex, fused heterocyclic systems.

Table 4: Synthesis of Isoxazolo[5,4-d]pyrimidine Systems from 5-Aminoisoxazole Precursors

| 5-Aminoisoxazole Precursor | Reagent(s) | Conditions | Fused Heterocycle Product | Reference |

|---|---|---|---|---|

| 5-Aminoisoxazole-4-carboxamide | Triethyl orthoformate, Ac₂O | Reflux, 18 h | Isoxazolo[5,4-d]pyrimidin-4(5H)-one | mdpi.com |

| 5-Aminoisoxazole-4-carboxamide | Ethyl trifluoroacetate, NaOEt | 80°C, 16 h | 6-(Trifluoromethyl)isoxazolo[5,4-d]pyrimidin-4-ol | semanticscholar.orgacs.org |

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of 3-aryl-5-aminoisoxazoles involves transformations of both the isoxazole ring and the appended functional groups.

Oxidation: The oxidation chemistry of 3-aryl-5-aminoisoxazoles is not extensively documented in scientific literature. In general, aromatic amines can be susceptible to oxidation, but the specific behavior of this compound would depend on the reagents and conditions employed. The isoxazole ring itself is a relatively electron-deficient and stable aromatic system, making it generally resistant to oxidation under mild conditions.

Reduction: The isoxazole ring is susceptible to reductive cleavage under certain conditions, most notably catalytic hydrogenation. The N-O bond is the weakest link in the ring and can be readily cleaved. Studies on the palladium-on-carbon (Pd/C) catalyzed hydrogenation of 3-(2-nitrophenyl)isoxazoles have shown that, in addition to the reduction of the nitro group to an amine, the isoxazole ring undergoes hydrogenolysis. researchgate.net This reductive cleavage is followed by a regiospecific cyclization to yield 4-aminoquinoline (B48711) derivatives. researchgate.net This reactivity suggests that catalytic hydrogenation of this compound would likely result in the cleavage of the isoxazole ring, leading to the formation of an acyclic intermediate, which could potentially undergo further reactions. This contrasts with the hydrogenation of the corresponding dihydroisoxazole (B8533529) (isoxazoline) derivatives, where the nitro group can be reduced while leaving the heterocyclic ring intact. researchgate.net

Despite a comprehensive search for scholarly articles, patents, and chemical databases, specific experimental spectroscopic data for the chemical compound This compound is not publicly available.

The structural elucidation and advanced spectroscopic characterization of a chemical compound rely on detailed experimental data obtained from various analytical techniques. This includes ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, two-dimensional NMR (such as COSY, HSQC, HMBC, and NOESY), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy.

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule, including their connectivity through scalar coupling.

¹³C NMR spectroscopy offers insights into the carbon framework of the compound.

Two-dimensional NMR techniques are crucial for establishing the precise connectivity between atoms, which is fundamental for unambiguous structural assignment. For instance, COSY (Correlation Spectroscopy) reveals proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with directly attached carbons and carbons that are two or three bonds away, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons.

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of a compound by providing a highly accurate mass measurement. Analysis of the fragmentation pattern can further support the proposed structure.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Without access to the raw or processed data from these analytical methods for this compound, a detailed and scientifically accurate article that adheres to the requested outline, including data tables and in-depth research findings, cannot be generated. A theoretical estimation of the spectroscopic data would not meet the requirement for factual and research-based content.

Therefore, the requested article on the "Structural Elucidation and Advanced Spectroscopic Characterization" of this compound cannot be provided at this time due to the absence of the necessary experimental data in the public domain.

Structural Elucidation and Advanced Spectroscopic Characterization

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

No crystallographic data has been reported for this compound.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

This analysis is contingent on SCXRD data, which is currently unavailable.

Intermolecular Interactions and Crystal Packing Analysis

This analysis is contingent on SCXRD data, which is currently unavailable.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations for isoxazole (B147169) derivatives are employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. nih.gov These calculations provide a foundational understanding of the molecule's intrinsic characteristics.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing chemical reactivity. acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. researchgate.net

For analogous isoxazoline (B3343090) structures, DFT calculations have determined HOMO-LUMO energy gaps. For example, the compound (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate was found to have an energy band gap of 4.6548 eV. mdpi.com Analysis of these orbitals shows that the HOMO is typically localized on the more electron-rich portions of the molecule, while the LUMO resides on the electron-deficient areas, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Representative Quantum Chemical Parameters for an Isoxazole Derivative

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5601 mdpi.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.9053 mdpi.com |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.6548 mdpi.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.net It helps identify the regions most susceptible to electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to electron-rich areas that are prone to electrophilic attack and can act as hydrogen-bond acceptors. mdpi.com Conversely, regions of positive potential (colored blue) are electron-poor, susceptible to nucleophilic attack, and can serve as hydrogen-bond donors. mdpi.com Green areas represent neutral potential. researchgate.net For isoxazole derivatives, the MEP map typically highlights the nitrogen and oxygen atoms of the isoxazole ring and the amine group as regions of negative potential, indicating their role in forming hydrogen bonds. researchgate.net

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov It is widely used to understand the mechanism of action of potential drugs by modeling their interaction with biological targets. sdiarticle3.com Isoxazole-containing compounds have been docked into the active sites of various enzymes and receptors to explore their inhibitory potential. nih.gov

Once a ligand is docked into a protein's binding site, the specific non-covalent interactions can be analyzed. This process, known as protein-ligand interaction profiling, identifies key contacts that stabilize the complex. nih.govnih.gov For isoxazole derivatives, common interactions include:

Hydrogen Bonds: Formed between the amine group or isoxazole ring's heteroatoms and amino acid residues like tyrosine or histidine. nih.gov

Hydrophobic Interactions: Involving the phenyl ring and nonpolar amino acid residues.

Halogen Bonds: The bromine atom on the phenyl ring can form halogen bonds with backbone carbonyls or other electron-rich atoms in the binding site. nih.gov

π-Stacking: Aromatic interactions between the phenyl ring and residues like tryptophan. nih.gov

Docking programs calculate a scoring function, often expressed as a binding energy (in kcal/mol), to estimate the binding affinity between the ligand and the protein. nih.gov A lower (more negative) binding energy generally indicates a more stable protein-ligand complex and higher predicted affinity. nih.gov Studies on similar bromo-phenyl compounds docked against targets like tubulin have shown binding affinities ranging from -6.5 to -8.3 kcal/mol. mdpi.com Analysis of the ligand-binding pocket reveals the specific amino acid residues that contribute to these interactions, providing a roadmap for optimizing the ligand's structure to improve binding and selectivity. nih.gov

Table 2: Representative Molecular Docking Results for Isoxazole Analogs

| Compound Class | Biological Target | Binding Energy (kcal/mol) | Key Interactions Noted |

|---|---|---|---|

| Bromo-phenyl isoxazole derivative | Dihydrofolate Reductase (DHFR) | -7.07 nih.gov | Hydrogen bonding, hydrophobic interactions |

| 5-phenyl-1H-tetrazole-isoxazole | NCI 60 Cancer Cell Lines (unspecified targets) | Not specified | Good binding efficiency observed sdiarticle3.com |

| Isoxazole-carboxamide derivative | Cyclooxygenase-2 (COX-2) | Not specified (IC50 = 13 nM) | Ideal binding interactions within primary and secondary pockets nih.gov |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | Tubulin (Combretastatin A-4 site) | -8.149 mdpi.com | H-bond with Asn258 mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to understand which molecular properties are most important for the desired biological effect. researchgate.netmdpi.com

For classes of compounds like isoxazoles and other heterocyclic systems, QSAR studies often reveal the importance of specific descriptors in determining their activity. nih.govmdpi.comresearchgate.net These descriptors can be categorized as:

Topological Descriptors: Related to the connectivity of atoms in the molecule (e.g., molecular connectivity indices). nih.gov

Electronic Descriptors: Such as partial charges on atoms or dipole moments, which influence how the molecule interacts with its biological target.

Hydrophobic Descriptors: Like the partition coefficient (logP), which affects how the compound is absorbed and distributed. researchgate.net

QSAR models developed for related sulfonamide-isoxazole derivatives have demonstrated the importance of topological parameters and valence molecular connectivity indices in describing antimicrobial activity. nih.gov Such models provide a quantitative framework for designing more potent analogs of 3-(3-bromo-5-fluorophenyl)isoxazol-5-amine.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. This model can then be used to search large databases of chemical compounds (virtual screening) to identify new potential drug candidates.

In the absence of a known 3D structure of the biological target, a pharmacophore model can be generated based on a set of known active molecules. For isoxazole-containing compounds, which are known to exhibit a wide range of biological activities, a ligand-based pharmacophore model could be developed from a series of potent derivatives eurekaselect.comresearchgate.netresearchgate.net. The key pharmacophoric features would likely include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. The 5-amino group on the isoxazole ring of this compound would be a critical hydrogen bond donor, while the nitrogen and oxygen atoms of the isoxazole ring and the fluorine atom on the phenyl ring could act as hydrogen bond acceptors. The bromofluorophenyl group would contribute as a hydrophobic and aromatic feature.

If the three-dimensional structure of the biological target is known, a structure-based pharmacophore model can be generated. This involves identifying the key interaction points between a known ligand and the target's binding site. This approach allows for a more precise definition of the pharmacophoric features and their spatial relationships. For a novel compound like this compound, once a biological target is identified and its structure elucidated, the initial ligand-based pharmacophore model could be refined to better fit the specific binding pocket, leading to the design of more potent and selective inhibitors nih.gov.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and dynamics of a molecule, which are crucial for its interaction with biological targets.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis is based on the electron distribution of a molecule and provides a graphical representation of the close contacts between neighboring molecules.

For a crystalline solid of this compound, Hirshfeld surface analysis would reveal the nature and extent of various intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. The 5-amino group would be expected to participate in N-H···N or N-H···O hydrogen bonds. The bromine and fluorine atoms on the phenyl ring could be involved in halogen bonding (C-Br···X and C-F···X interactions) and other short contacts. The aromatic phenyl and isoxazole rings could engage in π-π stacking interactions mdpi.comnih.govresearchgate.net.

Structure Activity Relationship Sar Investigations

Impact of Phenyl Ring Substitution on Biological Interactions

The substitution pattern on the phenyl ring is a critical determinant of the biological activity of isoxazole-containing compounds. The presence, position, and nature of substituents can modulate the molecule's electronic properties, conformation, and ability to form key interactions with receptor binding sites.

The specific placement of the bromo and fluoro groups at the meta-positions (3 and 5) of the phenyl ring in 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine is crucial for its activity profile. While direct SAR studies on this exact isomer are not extensively detailed in the provided results, general principles of positional isomerism in related phenyl-isoxazole scaffolds offer valuable insights.

For instance, in a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes, the position of the fluoro substituent on the phenyl ring significantly impacts the compound's binding affinity for the dopamine (B1211576) transporter (DAT). nih.gov Similarly, constitutional isomers of isoxazol phenyltropane derivatives exhibit markedly different pharmacological profiles; one isomer may stimulate locomotor activity while the other does not, highlighting the profound effect of substituent positioning. nih.gov

To illustrate the potential impact of positional isomerism, consider the following hypothetical variations and their likely consequences:

| Compound | Substitution Pattern | Potential Impact on Biological Activity |

| 3-(2-Bromo-4-fluorophenyl)isoxazol-5-amine | Ortho-Bromo, Para-Fluoro | Increased steric hindrance near the isoxazole (B147169) linkage due to the ortho-bromo group could prevent optimal binding. The para-fluoro group might engage in different hydrogen bonding or halogen bonding interactions compared to a meta-fluoro group. |

| 3-(4-Bromo-2-fluorophenyl)isoxazol-5-amine | Para-Bromo, Ortho-Fluoro | The para-bromo group would significantly alter the electronic distribution across the phenyl ring. The ortho-fluoro could influence the dihedral angle between the phenyl and isoxazole rings. |

| This compound | Meta-Bromo, Meta-Fluoro | This specific arrangement provides a balance of electronic withdrawal and steric bulk that is likely optimal for its intended biological target. |

This table is generated based on general principles of medicinal chemistry and SAR, as specific comparative data for these isomers was not available in the search results.

The presence of electron-withdrawing groups on the phenyl ring of isoxazole derivatives has been shown to enhance activity in some cases. researchgate.net For example, the antibacterial activity of certain isoxazole derivatives is increased by the presence of nitro and chlorine groups at the C-3 phenyl ring. ijpca.org This suggests that the electron-deficient nature of the 3-bromo-5-fluorophenyl ring in the target compound could be a key contributor to its biological interactions.

Halogen bonding, a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, is another important electronic consideration. acs.org The strength of a halogen bond is influenced by the polarizability of the halogen (I > Br > Cl > F). While fluorine typically does not participate in strong halogen bonds, bromine can. The "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, allows it to act as a Lewis acid and interact with electron-rich atoms like oxygen or nitrogen in a receptor. acs.org The 3-bromo substituent could therefore be involved in a crucial halogen bond that contributes to the binding affinity of the molecule.

The combined electron-withdrawing effects of bromine and fluorine at the meta positions would synergistically decrease the electron density of the phenyl ring, potentially enhancing interactions with electron-rich pockets in a biological target.

The size of the halogen substituents plays a role in how the molecule fits into a binding site. While steric effects appear to be minimal in some isoxazole syntheses, nih.gov they can be a determining factor for biological activity. The atomic radii of the halogens increase down the group (F < Cl < Br < I).

In this compound, the fluorine atom is relatively small and is often used as a bioisostere for a hydrogen atom, meaning it does not significantly increase the steric bulk. Bromine, however, is considerably larger and will occupy more space. The placement of the larger bromine atom at the 3-position and the smaller fluorine atom at the 5-position may be a specific requirement for optimal complementarity with the target receptor.

The introduction of bulky groups can either enhance or hinder activity. For instance, introducing a bulky t-Bu group into an alkynone during isoxazole synthesis did not hinder the reaction, nih.gov but in the context of receptor binding, such a group could cause steric clashes. The moderate size of the bromine atom in the target compound may provide a necessary steric interaction that contributes to binding without being detrimental.

Role of the Isoxazol-5-amine (B86289) Moiety

The isoxazol-5-amine core is a common scaffold in biologically active compounds and is crucial for the activity of this compound. nih.gov This moiety provides a rigid framework that properly orients the phenyl ring and the amine group for interaction with a receptor.

The primary amine group at the 5-position of the isoxazole ring is a key functional group for receptor binding. It can act as both a hydrogen bond donor and acceptor, forming critical interactions that anchor the molecule in the binding site. The basicity of this amine group is influenced by the electronic effects of the substituted phenyl ring. The electron-withdrawing nature of the 3-bromo-5-fluorophenyl group would be expected to decrease the basicity of the isoxazol-5-amine.

The importance of an amine group for activity is a recurring theme in the structure-activity relationships of related heterocyclic compounds. For example, in a series of benzoxazole (B165842) derivatives, the presence of a dimethylamino group was found to be important for antifungal activity. nih.gov

Modification of the primary amine group can have a profound impact on biological activity, often leading to a decrease or complete loss of function if the amine is involved in a critical interaction. However, in some cases, substitution on the nitrogen can lead to altered selectivity or potency.

While specific data on modifications to the amine of this compound is not available, studies on related compounds provide insights. For example, in the synthesis of 7-amino-oxazolo[5,4-d]pyrimidine derivatives, the reactivity of the amine group is central to the formation of the final products. nih.gov

Hypothetical modifications and their potential consequences are outlined below:

| Modification | Potential Effect on Activity | Rationale |

| N-methylation (Secondary Amine) | Could either increase or decrease activity. | The addition of a methyl group would increase lipophilicity and alter the hydrogen bonding capacity (donates one hydrogen instead of two). Steric hindrance could also become a factor. |

| N,N-dimethylation (Tertiary Amine) | Likely to decrease or abolish activity. | The ability to act as a hydrogen bond donor is lost completely. The increased steric bulk could prevent proper binding. |

| N-acetylation (Amide) | Likely to significantly decrease or abolish activity. | The nitrogen becomes non-basic, and the hydrogen bonding properties are altered. The bulky acetyl group could introduce steric clashes. |

This table is generated based on general principles of medicinal chemistry and SAR, as specific data for these modifications on the target compound was not available in the search results.

Systematic Derivatization and Conformational Analysis

Systematic derivatization of lead compounds is a cornerstone of medicinal chemistry, aimed at optimizing pharmacological properties. For the 3-phenylisoxazole (B85705) scaffold, this process involves methodical modification of various parts of the molecule to probe the structure-activity relationship (SAR). The core structure of this compound offers multiple points for such derivatization, including the phenyl ring, the isoxazole core, and the 5-amino group.

Conformational analysis is crucial for understanding how these structural modifications influence the molecule's three-dimensional shape and, consequently, its interaction with biological targets. The spatial arrangement of the substituted phenyl ring relative to the isoxazole ring is a key determinant of bioactivity. This dihedral angle is influenced by the nature of the substituents on the phenyl ring. scispace.commdpi.com In the case of this compound, the presence of bromine and fluorine atoms at the meta positions can induce specific conformational preferences through steric and electronic effects. mdpi.com These halogen substituents can alter the molecule's rotational barrier and preferred torsional angles, potentially locking it into a biologically active conformation. scispace.com Computational modeling and spectroscopic techniques, such as NMR, are often employed to study these conformational features in detail. mdpi.comresearchgate.net

Variations at Isoxazole Positions 3 and 5

The isoxazole ring is a versatile scaffold in drug discovery, and its substitution pattern is critical for defining its biological activity. nih.govresearchgate.netrsc.org The substituents at the C3 and C5 positions of the isoxazole core significantly influence the compound's electronic properties, lipophilicity, and ability to form key interactions with target proteins.

Studies on analogous 3-(phenyl)isoxazole derivatives have explored various substitutions on the phenyl ring to optimize activity. The findings from these related compounds can be extrapolated to understand the significance of the 3-bromo-5-fluorophenyl moiety.

Table 1: Illustrative SAR of C3-Phenyl Ring Modifications in Analogous Isoxazole Series Note: This table is a composite representation based on general findings for phenylisoxazole derivatives and does not represent specific data for this compound.

| Compound Series | R1 (Position 3') | R2 (Position 5') | Relative Activity Trend |

|---|---|---|---|

| Phenylisoxazole-A | H | H | Baseline |

| Phenylisoxazole-A | Br | H | Increased |

| Phenylisoxazole-A | H | F | Increased |

| Phenylisoxazole-A | Br | F | Potentially Optimized |

Position 5 (C5): This position features a primary amine (-NH2) group, which is a common functional group in bioactive molecules. It can act as a hydrogen bond donor and a site for further chemical modification. nih.gov Derivatization of the 5-amino group, for example, by converting it into amides, sulfonamides, or substituted amines, is a common strategy to modulate a compound's physicochemical properties, such as solubility and cell permeability, and to explore additional binding interactions with a biological target. nih.gov

Research on 3-phenyl-isoxazol-5-yl-amino derivatives has demonstrated that linking the 5-amino group to other heterocyclic systems, such as quinazolinones, can yield compounds with significant antineoplastic activity. nih.gov This highlights the importance of the C5-amino group as a handle for creating more complex and potent derivatives.

Table 2: Illustrative SAR of C5-Amine Modifications in Analogous Isoxazole Series Note: This table is a composite representation based on general findings for 5-aminoisoxazole derivatives and does not represent specific data for this compound.

| Compound Series | C5-Substituent | Relative Activity Trend |

|---|---|---|

| 3-Phenylisoxazole-B | -NH2 | Baseline |

| 3-Phenylisoxazole-B | -NH-Acetyl | Variable |

| 3-Phenylisoxazole-B | -NH-(Heterocycle) | Potentially Increased |

Linker Chemistry in Conjugates

Linkers are broadly categorized as cleavable or non-cleavable. axispharm.com

Cleavable Linkers: These are designed to release the drug payload in response to specific conditions within the target tumor cell, such as low pH in lysosomes or the presence of specific enzymes. unimi.it

Acid-Labile Linkers: Hydrazone linkers, for example, are stable at physiological pH but are cleaved in the acidic environment of endosomes and lysosomes. nih.gov

Protease-Sensitive Linkers: Dipeptide linkers, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala), are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells. axispharm.comunimi.it

Glutathione-Sensitive Linkers: Linkers containing a disulfide bond can be cleaved by the high intracellular concentration of glutathione (B108866), a reducing agent, leading to drug release inside the cell. frontiersin.org

Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody-linker apparatus within the lysosome to release the payload. nih.gov This process results in the cytotoxic drug being released with the linker and an attached amino acid from the antibody. The stability of non-cleavable linkers in circulation is a significant advantage, often leading to an improved therapeutic window. nih.gov

The choice of linker chemistry would depend on the specific properties of the payload, the target, and the desired mechanism of action. nih.gov The amine functionality of this compound could be acylated to connect it to a linker system, for example, as part of a self-immolative spacer like para-aminobenzyl alcohol (PABC), which is often used in conjunction with cleavable triggers to ensure efficient release of the unmodified drug. nih.gov

Table 3: Common Linker Strategies for Amine-Containing Payloads

| Linker Type | Cleavage Mechanism | Example Trigger | Key Feature |

|---|---|---|---|

| Cleavable | Enzymatic | Valine-Citrulline (dipeptide) | Cleaved by lysosomal proteases (e.g., Cathepsin B). axispharm.comunimi.it |

| Cleavable | Acid-Sensitivity | Hydrazone | Stable at neutral pH, cleaved at lower pH of lysosomes. nih.gov |

| Cleavable | Reduction | Disulfide | Cleaved by high intracellular glutathione concentrations. frontiersin.org |

| Non-Cleavable | Antibody Degradation | Thioether (e.g., SMCC) | Relies on lysosomal degradation of the antibody to release the payload-linker-amino acid complex. nih.gov |

Mechanistic Investigations of Biological Target Interactions Excluding Clinical Outcomes

Molecular Basis of Enzyme Inhibition by Isoxazole (B147169) Derivatives

The isoxazole ring is a versatile scaffold found in numerous enzyme inhibitors, targeting a wide range of enzymatic activities through various mechanisms.

Isoxazole derivatives have demonstrated inhibitory activity against several key enzyme families.

Cyclooxygenases (COX): Certain isoxazole derivatives have been synthesized and evaluated as selective inhibitors of COX-2, an enzyme involved in inflammation. In one study, a series of novel isoxazole compounds showed excellent, dose-dependent COX-2 inhibitory effects, with some compounds exhibiting IC50 values comparable to the standard drug, celecoxib. The selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory agents.

Kinases: The isoxazole scaffold is present in compounds designed to inhibit protein kinases, which are crucial regulators of cell signaling. For instance, Tivozanib, an anticancer drug, features an isoxazole moiety and acts as a potent ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). Other isoxazole derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).

α-Glucosidase and α-Amylase: Isoxazole-containing hybrids have been explored for their potential in managing diabetes through the inhibition of carbohydrate-hydrolyzing enzymes. A study on trifluoromethylated flavonoid-based isoxazoles reported significant in vitro inhibitory activity against α-amylase. Molecular docking studies suggested that the isoxazole moiety plays a role in binding to the active site of the enzyme. mdpi.com

Other Enzymes: The versatility of the isoxazole structure allows it to target other enzymes as well. Derivatives have been identified as inhibitors of Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key glycolytic enzyme, presenting a potential strategy for anticancer agents. nih.govnih.gov Additionally, some isoxazole compounds have shown inhibitory activity against carbonic anhydrase (CA).

| Isoxazole Derivative Class | Target Enzyme | Potency (IC50) | Reference |

| N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine | COX-2 | More potent than Celecoxib in paw edema assay | |

| Trifluoromethylated flavonoid-isoxazole hybrid (Compound 3b ) | α-Amylase | 12.1 ± 0.2 µM | mdpi.com |

| Spirocyclic 3-bromo-4,5-dihydroisoxazole (B8742708) (Compound 11 ) | hGAPDH | Covalent inactivation | nih.gov |

| 3,5-Dimethylisoxazole Derivative | Bromodomains (BRD2/BRD4) | <5 µM | nih.gov |

Isoxazole derivatives can inhibit enzyme function through distinct mechanisms, either by competing with the substrate at the active site or by binding to a secondary, allosteric site to modulate protein conformation and activity.

Active Site Inhibition: Many isoxazole-based inhibitors function by directly binding to the enzyme's active site. As mentioned, the anticancer agent Tivozanib is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of VEGFRs, directly blocking the enzyme's kinase activity. Similarly, molecular docking studies of isoxazole derivatives against COX-2 show binding within the active site pocket, interacting with key residues like Val523, Phe518, and Arg513.

Allosteric Modulation: A notable example of allosteric modulation involves trisubstituted isoxazoles that act as inverse agonists for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), a nuclear receptor critical in autoimmune diseases. These compounds bind to a unique allosteric pocket within the ligand-binding domain, separate from the orthosteric (natural ligand) site. This allosteric binding induces a conformational change that leads to the inhibition of the receptor's activity. Targeting allosteric sites can offer higher selectivity compared to targeting highly conserved active sites.

Protein-Protein Interaction (PPI) Modulation

Interrupting or stabilizing protein-protein interactions is an emerging therapeutic strategy, and isoxazole derivatives have been identified as effective modulators in this context. nih.govajwilsonresearch.comnih.gov

The physical interaction and synergistic activity of transcription factors are essential for the proper regulation of gene expression in processes like cardiogenesis. The cooperation between GATA4 and NKX2-5 is crucial for the activation of genes involved in heart development and the hypertrophic response. Small molecules that can disrupt this synergy are of significant interest.

Research has led to the identification of several small molecule families, including isoxazole derivatives, that inhibit the transcriptional synergy between GATA4 and NKX2-5. One of the most potent compounds identified was N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide, which exhibited an IC50 of 3 μM in a cell-based reporter gene assay. Mechanistic studies suggested that the inhibitory effect was not due to preventing the DNA binding of either GATA4 or NKX2-5, indicating that the compound likely interferes with the functional protein-protein interaction between the two transcription factors.

Receptor Binding Studies and Ligand-Receptor Dynamics

Isoxazole derivatives have been designed and synthesized to act as ligands for a variety of cellular receptors, demonstrating a range of binding affinities and functional outcomes.

Nuclear Receptors: In addition to the allosteric modulation of RORγt, isoxazoles have been developed as potent agonists for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in bile acid and lipid metabolism. Molecular docking studies of a potent isoxazole agonist revealed that the 3-(2,6-dichlorophenyl)-5-isopropylisoxazole moiety occupies a hydrophobic cavity in the receptor's ligand-binding domain. The isoxazole ring itself was shown to form a hydrogen bond with His447 and engage in π-stacking interactions with Trp469, anchoring the ligand within the binding site.

Ionotropic Receptors: The isoxazole scaffold is also found in modulators of ligand-gated ion channels. For example, isoxazole-4-carboxamide derivatives have been shown to be potent inhibitors of AMPA receptor activity. These compounds profoundly alter the biophysical gating properties of the receptors, highlighting their potential as modulators of excitatory neurotransmission.

G-Protein Coupled Receptors (GPCRs): New isoxazole derivatives have been designed as potential ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). One such compound, 2-(3-methyl-5-isoxazolyl)pyridine, demonstrated an analgesic profile that was partially blocked by a nicotinic receptor antagonist, suggesting direct interaction with nAChRs. acs.org

Activation of Cellular Pathways (e.g., Nrf2/HO-1 axis)

Beyond direct inhibition or binding, isoxazole compounds can trigger entire cellular signaling cascades, such as the Nrf2 antioxidant response pathway.

The Nrf2 (nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense mechanism against oxidative stress. mdpi.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor, Keap1. Electrophilic compounds can react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it activates the transcription of antioxidant genes, including Heme Oxygenase-1 (HO-1).

Studies on 3-bromo-4,5-dihydroisoxazole derivatives have shown them to be potent activators of the Nrf2/HO-1 axis. nih.govnih.gov The potency of these compounds is dependent on the leaving group at the 3-position of the isoxazoline (B3343090) ring, with the 3-bromo derivatives being particularly effective. nih.gov Mass spectrometry and X-ray crystallography studies have confirmed that these compounds covalently bind to a specific residue, Cys151, in the BTB domain of Keap1. nih.gov This interaction disrupts Keap1's ability to repress Nrf2, leading to the robust activation of the protective Nrf2/HO-1 pathway. nih.govnih.gov The presence of a 3-bromo substituent, as seen in the title compound, is a key feature for this type of activity. nih.gov

Investigation of Covalent vs. Non-Covalent Binding Mechanisms

Following a comprehensive review of available scientific literature, no specific studies detailing the mechanistic investigations into whether "3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine" acts as a covalent or non-covalent inhibitor of its biological targets were identified. Research explicitly designed to distinguish between these binding mechanisms for this particular compound does not appear to be publicly available at this time. Therefore, no detailed research findings or data tables on this specific topic can be provided.

Future Research Directions and Research Avenues

Design and Synthesis of Novel Scaffolds Incorporating the 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine Core

The isoxazole (B147169) ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its wide range of biological activities. nih.govrsc.org The core structure of this compound serves as a valuable starting point for the design and synthesis of novel chemical scaffolds with therapeutic potential. The development of new synthetic strategies is crucial for creating a diverse array of isoxazole derivatives with enhanced bioactivity and selectivity. rsc.org

The synthesis of isoxazole derivatives can be achieved through various methods, with one of the most common being the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. ijcrt.org Modifications to the this compound core can be systematically explored to develop new classes of compounds. For instance, the amine group at the 5-position can be functionalized to introduce different substituents, thereby altering the molecule's physicochemical properties and biological activity. nih.gov

Recent advances in synthetic methodologies, such as transition metal-catalyzed cycloadditions and green chemistry approaches, have improved the efficiency of isoxazole synthesis. rsc.org These methods facilitate the creation of more complex and bioactive derivatives. rsc.org For example, fusing the isoxazole ring with other aromatic or non-aromatic rings can lead to the development of novel fused isoxazoles with unique pharmacological profiles. mdpi.com The structural diversity of these new scaffolds can be further expanded by introducing various substituents on the phenyl ring. ijcrt.org

The following table outlines potential synthetic strategies for generating novel scaffolds from the this compound core:

| Synthetic Strategy | Description | Potential Outcome |

| N-Functionalization | Acylation, alkylation, or sulfonylation of the 5-amino group. | Introduction of diverse functional groups to modulate solubility, lipophilicity, and target binding. |

| Fused Ring Systems | Cyclization reactions involving the 5-amino group and a suitable ortho substituent on a linked aromatic ring. | Creation of rigid, polycyclic structures with potentially enhanced target affinity and selectivity. |

| Modification of the Phenyl Ring | Suzuki, Stille, or other cross-coupling reactions at the bromo-position. | Introduction of new aryl or alkyl groups to explore structure-activity relationships. |

| 1,3-Dipolar Cycloaddition | Reaction of a nitrile oxide derived from an elaborated benzaldehyde (B42025) with a substituted alkyne. | A versatile method for constructing the core isoxazole ring with various substituents at the 3 and 5 positions. ijcrt.org |

These synthetic endeavors can lead to the generation of libraries of novel compounds for further biological evaluation. mdpi.com

Advanced Computational Approaches for De Novo Design and Optimization

De novo drug design, a computational strategy to generate novel molecular structures from scratch, plays a pivotal role in modern drug discovery. researchgate.net This approach is particularly valuable for exploring new chemical space and designing ligands with desired properties for a specific biological target. researchgate.netnih.gov For the this compound core, computational methods can be employed to design and optimize new derivatives with enhanced therapeutic potential.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key computational approaches. SBDD utilizes the three-dimensional structure of the target protein to design molecules that can bind with high affinity and selectivity. In contrast, LBDD relies on the knowledge of existing active ligands to generate new molecules with similar properties. universiteitleiden.nl

Recent advancements in computational power and algorithms have led to the development of sophisticated de novo design software that can generate and evaluate millions of potential drug candidates. These programs can optimize multiple parameters simultaneously, such as binding affinity, drug-likeness, and synthetic accessibility. researchgate.net The use of deep learning and artificial intelligence is also becoming increasingly prevalent in this field. researchgate.netnih.gov

The following table summarizes some advanced computational techniques applicable to the design of novel isoxazole derivatives:

| Computational Technique | Description | Application to Isoxazole Design |

| Fragment-Based De Novo Design | Assembling novel molecules from a library of molecular fragments within the target's binding site. | Generating diverse isoxazole-containing scaffolds by combining different chemical moieties. |

| Generative Models (e.g., VAEs, GANs) | Deep learning models that can learn the underlying patterns in chemical data and generate new molecules with desired properties. universiteitleiden.nl | Creating novel isoxazole derivatives with optimized ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. |

| Multi-Objective Optimization | Algorithms that simultaneously optimize multiple conflicting objectives, such as potency and selectivity. researchgate.net | Designing isoxazole ligands that are potent against the desired target while minimizing off-target effects. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex to assess binding stability and predict binding free energies. nih.gov | Evaluating the stability of newly designed isoxazole derivatives within the target's binding pocket. |

By leveraging these advanced computational tools, researchers can accelerate the design-synthesize-test cycle and increase the probability of discovering novel drug candidates based on the this compound scaffold.

Integration with High-Throughput Screening Technologies

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. rsc.org Integrating the synthesis of novel scaffolds based on the this compound core with HTS can significantly accelerate the drug discovery process. mdpi.com

The development of diverse libraries of isoxazole derivatives is a prerequisite for successful HTS campaigns. mdpi.com These libraries can be designed to cover a wide range of chemical space, increasing the chances of identifying "hits" with novel mechanisms of action. The structural features of the isoxazole ring, such as its ability to participate in various non-covalent interactions like hydrogen bonding and π-π stacking, make it an attractive scaffold for library design. daneshyari.com

Once a library of compounds is synthesized, it can be screened against a variety of biological targets using automated robotic systems. HTS assays can be designed to measure various endpoints, including enzyme inhibition, receptor binding, and cell viability. nih.gov The data generated from HTS can then be used to identify promising lead compounds for further optimization.

Exploration of Multitargeted Ligand Design

The concept of "one drug, one target" has been a dominant paradigm in drug discovery. However, many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. rsc.org Multitargeted ligands, which are designed to interact with multiple targets simultaneously, offer a promising therapeutic strategy for these diseases. rsc.org The azobenzene (B91143) scaffold, for instance, has been explored for its potential in developing multi-target drugs. mdpi.com

The this compound core can serve as a versatile scaffold for the design of multitargeted ligands. rsc.org By strategically modifying the substituents on the isoxazole and phenyl rings, it is possible to create molecules that can interact with different binding sites on multiple proteins. rsc.org This approach can lead to drugs with improved efficacy and a reduced likelihood of developing drug resistance. mdpi.com

For example, a multitargeted isoxazole derivative could be designed to inhibit two different enzymes that are involved in a particular disease pathway. This could lead to a more potent therapeutic effect than inhibiting either enzyme alone. The design of such molecules requires a deep understanding of the structures of the target proteins and the key interactions that govern ligand binding.

Application of Chemoinformatics for Big Data Analysis in Isoxazole Chemistry

The field of chemoinformatics involves the use of computational and informational techniques to solve problems in chemistry. whiterose.ac.uk With the vast amount of chemical and biological data being generated, chemoinformatics plays a crucial role in managing, analyzing, and extracting knowledge from this "big data". elsevier.com

In the context of isoxazole chemistry, chemoinformatics can be applied to:

Database Management: Create and manage large databases of isoxazole derivatives, including their chemical structures, synthetic routes, and biological activities. springernature.com

Structure-Activity Relationship (SAR) Studies: Analyze large datasets to identify the structural features that are responsible for the biological activity of isoxazole compounds. anadolu.edu.trresearchgate.net

Virtual Screening: Use computational models to screen large virtual libraries of isoxazole derivatives to identify potential drug candidates. whiterose.ac.uk

ADMET Prediction: Develop predictive models for the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of isoxazole compounds. anadolu.edu.tr

By applying chemoinformatics tools to the analysis of big data in isoxazole chemistry, researchers can make more informed decisions in the drug discovery process and accelerate the identification of promising new therapeutic agents. elsevier.comspringernature.com

Development of Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions and Interactions

In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions and molecular interactions as they occur, without the need for sample extraction. spectroscopyonline.com These techniques provide valuable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. mdpi.com

Advanced spectroscopic methods that can be applied to monitor the synthesis and interactions of this compound and its derivatives include:

Time-Resolved Infrared (TRIR) and Raman Spectroscopy: These techniques can track changes in vibrational modes, providing information about the formation and consumption of reactants, intermediates, and products during a chemical reaction. numberanalytics.comnumberanalytics.com

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about molecules in solution, allowing for the real-time monitoring of reaction progress and the identification of intermediates. numberanalytics.com

Spatially Resolved Spectroscopy: This method combines spectroscopy with microscopy to study the spatial distribution of different chemical species within a sample. numberanalytics.com

The following table highlights the potential applications of these techniques in isoxazole chemistry:

| Spectroscopic Technique | Principle | Application in Isoxazole Chemistry |

| In Situ FTIR/Raman | Monitors changes in molecular vibrations. researchgate.net | Real-time tracking of the cyclization reaction to form the isoxazole ring; monitoring the functionalization of the amine group. mdpi.com |

| In Situ NMR | Provides detailed structural information in solution. numberanalytics.com | Identifying and characterizing reaction intermediates in the synthesis of novel isoxazole scaffolds. |

| Pump-Probe Spectroscopy | Uses a "pump" laser pulse to initiate a reaction and a "probe" pulse to monitor the subsequent changes. numberanalytics.com | Studying the ultrafast dynamics of ligand-protein binding interactions involving isoxazole derivatives. |

The development and application of these advanced spectroscopic techniques can provide a deeper understanding of the chemistry and biology of isoxazole compounds, facilitating the rational design of new and improved therapeutic agents.

Expanding the Scope of Biological Mechanism Elucidation to Novel Targets

While isoxazole derivatives have been investigated for their activity against a range of known biological targets, there is significant potential to explore their effects on novel and less-studied proteins. nih.govnih.govnih.govresearchgate.netnih.gov The unique structural and electronic properties of the isoxazole ring may enable it to interact with a diverse array of protein binding sites. daneshyari.com

Identifying novel targets for this compound and its derivatives can be achieved through several approaches:

Phenotypic Screening: Testing compounds in cell-based or whole-organism assays to identify those that produce a desired biological effect, without prior knowledge of the target.

Chemical Proteomics: Using chemical probes based on the isoxazole scaffold to identify the proteins that they interact with in a complex biological sample.

Computational Target Prediction: Employing algorithms that predict potential protein targets for a given small molecule based on its chemical structure and other properties.

Once a novel target has been identified, further studies are needed to elucidate the mechanism of action of the isoxazole derivative. This may involve a combination of biochemical, biophysical, and structural biology techniques to characterize the ligand-protein interaction and its downstream effects on cellular signaling pathways. The discovery of new biological targets for isoxazole compounds will open up new avenues for the development of innovative therapies for a wide range of diseases.

Q & A

Q. What are the common synthetic routes for 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine, and how can intermediates be purified?

The synthesis typically involves multi-step reactions starting with halogenated aromatic precursors. For example, a Suzuki-Miyaura coupling may be employed to introduce the bromo-fluoro-phenyl group to the isoxazole core. Key steps include: